An In-depth Technical Guide to N-(2,6-diethylphenyl)-2-ethoxyacetamide: Properties, Synthesis, and Analytical Characterization
An In-depth Technical Guide to N-(2,6-diethylphenyl)-2-ethoxyacetamide: Properties, Synthesis, and Analytical Characterization
A Note on the Availability of Experimental Data: Publicly available experimental data for N-(2,6-diethylphenyl)-2-ethoxyacetamide is limited. Consequently, this guide synthesizes information from closely related analogs and employs computational predictions to provide a comprehensive technical overview. All data derived from predictions or analogous compounds are clearly indicated.
Introduction and Chemical Identity
N-(2,6-diethylphenyl)-2-ethoxyacetamide is an organic compound belonging to the class of N-aryl acetamides. Its structure, featuring a 2,6-diethylphenyl group attached to an acetamide moiety with an ethoxy substitution, suggests potential applications in chemical synthesis and drug discovery, akin to related N-aryl amides which are known to possess a range of biological activities. The diethyl substitution on the phenyl ring provides steric hindrance around the amide bond, which can influence its chemical reactivity and conformational properties.
This guide provides a detailed exploration of the physical and chemical properties, a proposed synthetic route, and analytical characterization methods for N-(2,6-diethylphenyl)-2-ethoxyacetamide, drawing upon data from analogous compounds and predictive models to offer a thorough scientific profile.
Table 1: Chemical Identifiers and Basic Properties
| Identifier | Value | Source |
| IUPAC Name | N-(2,6-diethylphenyl)-2-ethoxyacetamide | N/A |
| Molecular Formula | C14H21NO2 | N/A |
| Molecular Weight | 235.32 g/mol | N/A |
| Canonical SMILES | CCOC(=O)NC1=C(C=CC=C1CC)CC | N/A |
Physicochemical Properties
The physicochemical properties of N-(2,6-diethylphenyl)-2-ethoxyacetamide are crucial for its handling, formulation, and potential applications. In the absence of direct experimental data, the following properties are predicted or inferred from structurally similar compounds.
Table 2: Predicted and Inferred Physical Properties
| Property | Predicted/Inferred Value | Basis of Information |
| Physical State | Solid | Inferred from related solid compounds like 2-chloro-N-(2,6-diethylphenyl)acetamide[1]. |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Water Solubility | Low | Predicted based on the hydrophobic nature of the diethylphenyl group and the overall structure. |
| LogP (Octanol-Water Partition Coefficient) | Not available |
Synthesis and Reaction Mechanisms
A plausible synthetic route for N-(2,6-diethylphenyl)-2-ethoxyacetamide involves the acylation of 2,6-diethylaniline with an appropriate ethoxyacetylating agent. A common and effective method for forming amide bonds is the reaction of an amine with an acyl chloride.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 2,6-diethylaniline and 2-ethoxyacetyl chloride.
Caption: Proposed synthesis of N-(2,6-diethylphenyl)-2-ethoxyacetamide.
Experimental Protocol (Representative)
This protocol is a general representation for the synthesis of N-aryl acetamides and would require optimization for the specific synthesis of N-(2,6-diethylphenyl)-2-ethoxyacetamide.
Materials:
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2,6-Diethylaniline
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2-Ethoxyacetyl chloride
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Triethylamine (or another suitable non-nucleophilic base)
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Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware and magnetic stirrer
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-diethylaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of 2-ethoxyacetyl chloride (1.05 equivalents) in anhydrous DCM to the stirred reaction mixture.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization or column chromatography on silica gel.
Chemical Properties and Reactivity
The chemical behavior of N-(2,6-diethylphenyl)-2-ethoxyacetamide is dictated by its functional groups: the amide linkage, the aromatic ring, and the ether group.
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Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 2,6-diethylaniline and ethoxyacetic acid. The steric hindrance from the two ethyl groups on the phenyl ring may slow the rate of hydrolysis compared to less substituted anilides.
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Aromatic Ring Substitution: The diethylphenyl ring can undergo electrophilic aromatic substitution reactions. The directing effects of the amide and ethyl groups will influence the position of substitution.
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Ether Cleavage: The ethoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI).
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Stability: The compound is expected to be stable under normal laboratory conditions, though prolonged exposure to strong acids or bases should be avoided. Similar N-aryl acetamides are generally stable solids.[1]
Analytical Characterization
A combination of spectroscopic and chromatographic techniques would be employed to confirm the structure and purity of N-(2,6-diethylphenyl)-2-ethoxyacetamide.
Spectroscopic Methods (Predicted)
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include those for the aromatic protons, the amide N-H proton, the methylene protons of the ethoxy and acetyl groups, and the methyl and methylene protons of the diethyl substituents.
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¹³C NMR: Resonances would be expected for the aromatic carbons, the amide carbonyl carbon, and the aliphatic carbons of the ethoxy and diethyl groups.
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Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the secondary amide, the C=O stretching of the amide, and C-O stretching of the ether.
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Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (235.32 g/mol ) would be expected, along with characteristic fragmentation patterns.
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without an acidic modifier like formic or phosphoric acid), would be suitable for assessing the purity of the compound.
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Gas Chromatography (GC): GC could also be used for purity analysis, provided the compound is thermally stable and sufficiently volatile.
Caption: A typical analytical workflow for the characterization of N-(2,6-diethylphenyl)-2-ethoxyacetamide.
Safety and Handling
Specific toxicity data for N-(2,6-diethylphenyl)-2-ethoxyacetamide is not available. However, based on related compounds, general laboratory safety precautions should be followed. For instance, 2-chloro-N-(2,6-diethylphenyl)acetamide is listed as an irritant.[1]
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Conclusion
References
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PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. National Center for Biotechnology Information. [Link]
